4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” typically involves multi-step organic reactions. The process may include:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoropyrimidine moiety: This step may involve nucleophilic substitution reactions.
Coupling with the piperidine derivative: This can be done using amide bond formation techniques.
Sulfonamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions can occur at various functional groups, including the sulfonamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine and piperidine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a candidate for biochemical studies.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties.
Cancer Research: The compound may be investigated for its potential anticancer activity.
Industry
Agriculture: Possible applications as herbicides or pesticides.
Polymer Science: Use in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of “4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The fluoropyrimidine and piperidine groups may interact with specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Fluoropyrimidines: Compounds like 5-fluorouracil, used in cancer treatment.
Uniqueness
“4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides and fluoropyrimidines.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4S/c21-15-12-22-20(23-13-15)25-9-7-14(8-10-25)11-24-31(29,30)17-3-1-16(2-4-17)26-18(27)5-6-19(26)28/h1-4,12-14,24H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPYBSWGVYGFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.